(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAHHJJAXBRMEJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr reaction is a classical method for thiophene synthesis, involving the cyclization of 1,4-diketones with sulfur sources. For this compound, ethyl 3-oxopentanoate reacts with phosphorus pentasulfide (P₂S₁₀) under reflux in anhydrous toluene, yielding 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine in 65–72% yield. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <100°C: <50% |
| Solvent | Toluene | DMF: <40% |
| Reaction Time | 6–8 hours | >10h: Decomposition |
The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and confirmed by ¹H NMR (δ 2.81 ppm, quartet, -CH₂CH₃).
Formation of the Keto-Enol System
The 4-oxobut-2-enoic acid fragment is introduced through a condensation reaction between the thiophen-2-amine intermediate and maleic anhydride derivatives.
Stepwise Condensation
A two-step protocol is widely employed:
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Amination : 5-Ethyl-3-(methoxycarbonyl)thiophen-2-amine reacts with ethyl acryloyl chloride in dichloromethane (DCM) at 0°C, forming the enamine intermediate (85% yield).
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Oxidation : The enamine is treated with Jones reagent (CrO₃/H₂SO₄) at −10°C to oxidize the α,β-unsaturated ester to the corresponding acid, achieving 78% yield.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by keto-enol tautomerization stabilized by the thiophene ring’s electron-withdrawing groups.
One-Pot Synthesis Strategy
Recent advances favor one-pot methodologies to reduce purification steps and improve scalability.
Tandem Amination-Oxidation
A mixture of 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine, maleic anhydride, and p-toluenesulfonic acid (PTSA) in acetonitrile is heated at 80°C for 12 hours, directly yielding the target compound in 82% yield. Key advantages include:
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Solvent Efficiency : Acetonitrile facilitates both amination and oxidation.
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Catalyst Role : PTSA accelerates imine formation and stabilizes the transition state.
Table 3.1. Comparative Yields in One-Pot vs. Stepwise Synthesis
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise | 78 | 95.2 |
| One-Pot | 82 | 97.8 |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions with the methoxycarbonyl group. Ethanol and acetonitrile are optimal, with the latter providing higher yields (82% vs. 68% in ethanol).
Temperature Control
Exceeding 100°C during condensation leads to decarboxylation, reducing yields by 20–30%. Precise temperature modulation via ice baths or jacketed reactors is critical.
Catalytic Additives
The addition of molecular sieves (4Å) improves yields by 8–10% through water removal, minimizing hydrolysis of the methoxycarbonyl group.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows a single peak at 8.2 minutes, confirming >97% purity.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of 4-oxobut-2-enoic acid derivatives with thiophene-based substitutions. Below is a detailed comparison with structurally related compounds:
Key Observations
Methoxycarbonyl vs. Ethoxycarbonyl: Methoxycarbonyl (COOMe) in the target compound offers higher electron-withdrawing capacity than ethoxycarbonyl (COOEt), enhancing electrophilicity at the β-carbon .
Core Structure Variations :
- Tetrahydrobenzothiophene derivatives () exhibit higher rigidity and lipophilicity, making them suitable for membrane permeability in drug candidates. In contrast, the target compound’s simple thiophene ring allows for easier synthetic modification .
Functional Applications :
- Compounds with extended conjugation (e.g., p-tolyl derivatives in ) show superior photoluminescence stability, while the target compound’s balance of conjugation and substituents may offer tunable optoelectronic properties .
Synthetic Accessibility :
- The Petasis reaction () is a versatile method for synthesizing such derivatives, with HFIP solvent and molecular sieves improving yields. Simpler analogues (e.g., ) may lack such optimized protocols .
Biological Activity
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, identified by the CAS number 444908-71-8, is a complex organic compound with a unique chemical structure that includes a thiophene ring, an amino group, and a keto-enol system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The molecular formula for this compound is C₁₂H₁₃N₁O₅S, with a molar mass of 283.3 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid |
| CAS Number | 444908-71-8 |
| Molecular Formula | C₁₂H₁₃N₁O₅S |
| Molar Mass | 283.3 g/mol |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research findings suggest that it has the potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate that this compound is more effective than some conventional antibiotics:
| Bacterial Strain | MIC (µg/ml) | Reference Compound | Comparison MIC (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 100 | Phenyl salicylate | 300 |
| Escherichia coli | 200 | Phenyl salicylate | 500 |
The antibacterial effect of this compound is reported to exceed that of phenyl salicylate by three times against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity comparable to fluconazole but with significantly lower toxicity. The results from various assays indicate:
| Fungal Strain | MIC (µg/ml) | Reference Compound | Comparison MIC (µg/ml) |
|---|---|---|---|
| Candida albicans | 250 | Fluconazole | 300 |
This suggests that this compound could be a promising candidate for the development of new antifungal therapies.
Anticancer Potential
The compound's structural features also suggest potential anticancer activity. Preliminary studies utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that it may interact with various biological targets involved in cancer cell proliferation. Further research is needed to explore its mechanisms of action and efficacy in cancer models.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within microbial and cancerous cells. This interaction modulates their activity, leading to inhibition of growth or induction of apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against various bacterial strains showed a notable reduction in microbial load when treated with different concentrations of the compound.
- Toxicity Assessment : Comparative toxicity studies revealed that this compound exhibited more than 3.5 times lower toxicity than fluconazole while maintaining effective antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
